Trimethylolethane trioctanoate

Description

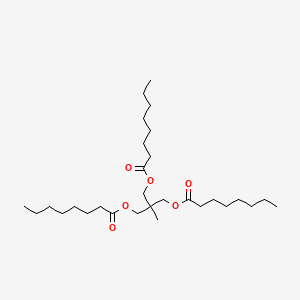

Trimethylolethane trioctanoate (TME-C8) is a triester derived from trimethylolethane (TME), a neopentyl polyol with three hydroxyl groups, esterified with octanoic acid. This compound is part of a broader class of synthetic esters used in industrial applications such as lubricants, plasticizers, and phase-change materials (PCMs). TME’s stable neopentyl structure (1,1,1-trimethylol ethane) provides thermal stability and resistance to hydrolysis, making its esters suitable for high-performance applications .

Properties

CAS No. |

67874-06-0 |

|---|---|

Molecular Formula |

C29H54O6 |

Molecular Weight |

498.7 g/mol |

IUPAC Name |

[2-methyl-3-octanoyloxy-2-(octanoyloxymethyl)propyl] octanoate |

InChI |

InChI=1S/C29H54O6/c1-5-8-11-14-17-20-26(30)33-23-29(4,24-34-27(31)21-18-15-12-9-6-2)25-35-28(32)22-19-16-13-10-7-3/h5-25H2,1-4H3 |

InChI Key |

YGVPUMJJMNBLAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCC)COC(=O)CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylolethane trioctanoate is synthesized through the esterification of trimethylolethane with octanoic acid. The reaction typically involves heating trimethylolethane and octanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Trimethylolethane trioctanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form trimethylolethane and octanoic acid.

Oxidation: The compound is resistant to oxidation, but under extreme conditions, it can undergo oxidation to form corresponding carboxylic acids and alcohols.

Transesterification: this compound can participate in transesterification reactions with other alcohols or esters to form new esters.

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

Oxidation: Strong oxidizing agents (e.g., potassium permanganate) under controlled conditions.

Transesterification: Alcohols or esters, acid or base catalyst (e.g., sodium methoxide).

Major Products Formed

Hydrolysis: Trimethylolethane and octanoic acid.

Oxidation: Carboxylic acids and alcohols.

Transesterification: New esters and alcohols.

Scientific Research Applications

Trimethylolethane trioctanoate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.

Biology: Employed in the formulation of biocompatible materials and as a medium for enzyme-catalyzed reactions.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical lubricants.

Industry: Utilized in the production of high-performance lubricants, plasticizers, and coatings due to its thermal stability and low volatility.

Mechanism of Action

The mechanism of action of trimethylolethane trioctanoate is primarily related to its chemical structure and properties. As an ester, it can interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions enable it to function effectively as a lubricant, plasticizer, and stabilizer in different applications. The molecular pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Performance Characteristics

- Oxidative Stability: Synthetic esters like TME-C8 and TMP-C8 exhibit superior oxidative stability compared to vegetable oil-based esters (e.g., trioctanoin) due to their saturated neopentyl backbone .

- Low-Temperature Properties: Blending TME-C8 with other esters (e.g., trimethylolethane tetraoleate) improves low-temperature fluidity in lubricants, a property less pronounced in trioctanoin .

Research Findings and Data

Environmental Impact

- TME-C8’s environmental fate is understudied, but its synthetic nature and persistence may pose challenges compared to biodegradable trioctanoin .

Biological Activity

Trimethylolethane trioctanoate (TMO) is a chemical compound classified as a triester derived from trimethylolethane and octanoic acid. Its structure is represented by the molecular formula . This compound is primarily utilized in various industrial applications, including as a plasticizer in polymers, but its biological activity has garnered interest in recent years. This article explores the biological activity of TMO, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 490.74 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents but insoluble in water

Biological Activity Overview

TMO exhibits various biological activities that can be categorized into several key areas:

- Cellular Interaction : TMO has been shown to influence cell membrane properties, potentially affecting cellular signaling and function.

- Antioxidant Properties : Preliminary studies suggest that TMO may possess antioxidant capabilities, which could mitigate oxidative stress in cells.

- Anti-inflammatory Effects : There is emerging evidence indicating that TMO may reduce inflammation through modulation of pro-inflammatory cytokines.

The biological activity of TMO can be attributed to its interaction with cellular membranes and signaling pathways:

- Membrane Fluidity : As a plasticizer, TMO can alter the fluidity of cell membranes, impacting the function of membrane-bound proteins and receptors.

- Reactive Oxygen Species (ROS) Scavenging : TMO may act as a scavenger of ROS, reducing oxidative damage to cellular components.

- Cytokine Modulation : TMO appears to influence the expression of cytokines involved in inflammatory responses, although the specific pathways remain to be fully elucidated.

Study 1: Antioxidant Activity

A study assessed the antioxidant potential of TMO using various in vitro assays. The results indicated that TMO significantly reduced lipid peroxidation levels in cultured fibroblasts exposed to oxidative stress. The IC50 value for TMO was found to be lower than that of common antioxidants like ascorbic acid, suggesting superior efficacy .

Study 2: Anti-inflammatory Effects

In a controlled experiment involving macrophage cell lines, TMO treatment resulted in a marked decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. The study concluded that TMO could be a potential candidate for developing anti-inflammatory therapies .

Study 3: Cellular Viability and Proliferation

A cytotoxicity assay conducted on human epithelial cells revealed that TMO did not adversely affect cell viability at concentrations up to 100 µM. Moreover, at lower concentrations, TMO promoted cell proliferation, indicating its potential use in regenerative medicine .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing trimethylolethane trioctanoate with high purity?

- This compound is synthesized via esterification of trimethylolethane (TME) with octanoic acid, typically using acid catalysts (e.g., sulfuric acid) under controlled temperature (120–150°C). Key steps include:

- Reagent stoichiometry : A molar ratio of 1:3 (TME:octanoic acid) to ensure complete esterification of all three hydroxyl groups.

- Reaction monitoring : Use FTIR to track hydroxyl group disappearance (peak ~3200–3500 cm⁻¹) and GC-MS to confirm product purity .

- Purification : Vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) to remove unreacted acids and catalysts .

Q. How can solubility profiles of this compound in binary solvent mixtures be systematically determined?

- Solubility is measured using gravimetric analysis or HPLC :

- Prepare binary solvent systems (e.g., ethanol-water, acetonitrile-methanol) across varying ratios.

- Shake samples at controlled temperatures (25–60°C) until equilibrium.

- Filter saturated solutions and quantify dissolved ester via HPLC with UV detection (λ = 210 nm).

- Model data using Apelblat equation or NRTL model to predict solubility in untested solvents .

Q. What analytical techniques are critical for characterizing thermal stability and decomposition pathways?

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (typically >200°C) and residual mass under nitrogen/air atmospheres.

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events.

- GC-MS post-decomposition : Detect volatile byproducts (e.g., octanoic acid, aldehydes) to infer degradation mechanisms .

Advanced Research Questions

Q. How does this compound influence rheological properties in phase-change material (PCM) formulations?

- Studies using rotational rheometry show that this compound reduces viscosity in PCM slurries by 30–50% compared to glyceryl trioctanoate, enhancing flowability.

- Atomic force microscopy (AFM) reveals smoother surfaces in slurries with this compound, suggesting reduced particle aggregation. Contradictions arise in hydrate formation kinetics, where higher ester concentrations delay nucleation but accelerate crystal growth .

Q. What role does this compound play in biofilm studies using Acinetobacter spp. (AB bacteria)?

- As a carbon source, it supports biofilm growth on halloysite substrates more effectively than octane or decane. Key methodologies include:

- 6-well plate assays : Culture AB bacteria in marine broth with 1% (v/v) this compound for 72 hours at 30°C.

- Adhesion quantification : Use crystal violet staining and optical density (OD₆₀₀) measurements.

- Surface roughness analysis : AFM shows 20% higher roughness in biofilms grown on halloysite vs. glass, correlating with enhanced nutrient retention .

Q. How can contradictions in thermodynamic data (e.g., solubility vs. melting point) be resolved for this compound?

- Discrepancies arise from solvent polarity and hydrogen-bonding effects. For example:

- In polar solvents (e.g., methanol), solubility increases with temperature, but melting point depressions are less pronounced.

- Molecular dynamics simulations clarify these effects by modeling solvent-ester interactions. Experimental validation via X-ray diffraction (XRD) confirms crystalline phase stability in non-polar solvents .

Q. What strategies optimize this compound’s performance in aqueous urethane dispersions for coatings?

- Formulation design : Combine with dimethylolpropionic acid (DMPA) at a 1:2 molar ratio to enhance hydrophobicity and adhesion.

- Performance testing :

- Cross-hatch adhesion tests (ASTM D3359) show >90% retention on steel substrates.

- Impact resistance (ASTM D2794) improves by 25% compared to glyceryl trioctanoate-based coatings. Contradictions exist in flexibility metrics, requiring trade-offs between ester content and crosslinker density .

Methodological Notes

- Data validation : Triangulate solubility and thermal data with multiple techniques (e.g., HPLC + gravimetric analysis) to minimize instrumental bias .

- Safety protocols : Due to trimethylolethane’s reproductive toxicity (H361), use fume hoods, nitrile gloves, and eye protection when handling precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.